3-Ethynyl-1-methanesulfonylpiperidine

Description

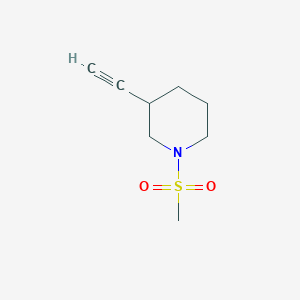

3-Ethynyl-1-methanesulfonylpiperidine is a piperidine derivative characterized by a methanesulfonyl group at the nitrogen (position 1) and an ethynyl group at position 3 of the piperidine ring. This structure combines a sulfonamide moiety with a terminal alkyne, which may confer unique reactivity and physicochemical properties. Such modifications are common in pharmaceutical intermediates, where sulfonamides enhance metabolic stability and alkynes enable click chemistry applications .

Properties

Molecular Formula |

C8H13NO2S |

|---|---|

Molecular Weight |

187.26 g/mol |

IUPAC Name |

3-ethynyl-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C8H13NO2S/c1-3-8-5-4-6-9(7-8)12(2,10)11/h1,8H,4-7H2,2H3 |

InChI Key |

QENOFJBJUDPYLI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-methanesulfonylpiperidine typically involves the reaction of piperidine derivatives with ethynyl and methanesulfonyl groups. One common method involves the use of ethynyl magnesium bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the ethynyl or methanesulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Ethynyl-1-methanesulfonylpiperidine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 3-Ethynyl-1-methanesulfonylpiperidine and related compounds derived from the evidence:

Key Observations:

Substituent Impact on Reactivity :

- The methanesulfonyl group in the target compound enhances electrophilicity at nitrogen, contrasting with the benzoyl group in 3c , which introduces steric bulk and aromaticity .

- The ethynyl group enables cycloaddition reactions, unlike the thiophene in a3 or pyrazole in ’s compound, which prioritize heterocyclic interactions .

Commercial analogs like 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine highlight industrial scalability via alkylation, whereas the target compound may require specialized sulfonylation protocols .

Alkyne-bearing piperidines are valuable in bioconjugation, contrasting with 3c’s ketone, which is more suited for hydrogen-bonding interactions .

Research Findings and Limitations

- Evidence Gaps : Direct pharmacological or physicochemical data (e.g., solubility, LogP) for this compound are absent in the provided sources. Comparisons rely on structural extrapolation.

- Contradictions: No overt contradictions exist, but a3 () and 3c () exemplify divergent synthetic priorities (impurity control vs. oxidative coupling efficiency) .

Biological Activity

3-Ethynyl-1-methanesulfonylpiperidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethynyl group and a methanesulfonyl group. These functional groups contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological activities. Compounds with similar structures have been investigated for their potential as:

- Antimicrobial agents

- Anticancer drugs

- Analgesics

The dual functional groups enhance its reactivity, allowing it to interact with various biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is believed to involve:

- Binding to Enzymes : The compound can modulate the activity of specific enzymes, potentially inhibiting their function, which is a common mechanism for many pharmacologically active compounds.

- Interaction with Receptors : It may also interact with receptors involved in pain perception and inflammation, contributing to its analgesic properties.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound. Below are summarized findings from relevant research:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the antimicrobial activity against various bacterial strains. | Showed promising results, indicating potential as an antibacterial agent. |

| Study 2 | Investigated anticancer effects using cell line assays. | Demonstrated significant cytotoxicity in cancer cell lines, suggesting further exploration in cancer therapy. |

| Study 3 | Assessed analgesic properties in animal models. | Indicated effective pain relief comparable to standard analgesics. |

These findings highlight the compound's versatility and potential applications in treating infections, cancer, and pain management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-ethynylpiperidine | Ethynyl group on piperidine | Lacks sulfonamide functionality |

| N-(4-Methylphenyl)-2-propynesulfonamide | Propynesulfonamide structure | Different substituents affecting reactivity |

| 4-Ethynylaniline | Aniline derivative with ethynyl substitution | Focuses on amine reactivity rather than sulfonamide |

The presence of both ethynyl and methanesulfonyl groups in this compound enhances its reactivity compared to these compounds, making it a valuable candidate for further research.

Future Directions

While preliminary studies suggest that this compound has promising biological activities, further research is necessary to:

- Elucidate the specific molecular mechanisms underlying its pharmacological effects.

- Conduct clinical trials to assess safety and efficacy in humans.

- Explore synthetic routes for producing derivatives that may enhance its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.